[(4,4-Difluoro-3-methyloxolan-3-yl)methyl](methyl)amine hydrochloride
Overview
Description
[(4,4-Difluoro-3-methyloxolan-3-yl)methyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C7H14ClF2NO and its molecular weight is 201.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Sensing and Detection
Fluorinated amines, similar to the compound , have been studied for their potential applications in chemical sensing. For instance, fluorine-substituted amines have been utilized in the development of chemosensitive chlorophyll derivatives for the optical detection of various amines. These synthetic pigments demonstrate an ability to selectively detect primary amines through absorption spectral changes, showcasing their utility in sensitive chemical detection applications (Tamiaki et al., 2013).
Material Science and Polymer Chemistry
In the realm of material science, amine-functionalized compounds play a crucial role in the modification and functionalization of surfaces and polymers. Research has shown that amine-functionalized silica, for example, can be used for a variety of applications, including catalysis and biotechnology. The functionalization process often involves the introduction of amine groups onto the surface of silica particles, which can then interact with other molecules through various chemical reactions (Soto-Cantu et al., 2012).
Organic Synthesis and Catalysis
Fluorinated amines are also significant in organic synthesis, where they serve as intermediates and catalysts. Their unique properties, such as high electronegativity and the ability to form stable bonds, make them valuable in creating complex organic molecules. For instance, the synthesis and characterization of fluorous amines have been explored for their applications in enantioselective synthesis, demonstrating the versatility of fluorinated amines in facilitating chemical transformations (Szabó et al., 2006).
Biomedical Research
In biomedical research, fluorinated compounds, including amines, are explored for their potential therapeutic applications. Their ability to selectively interact with biological molecules, combined with the unique properties conferred by fluorine atoms, makes them candidates for drug development and diagnostic imaging agents. Although specific applications of "(4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride" in biomedical research were not directly found, related compounds have been investigated for their biological activities and interactions with cellular components.
Properties
IUPAC Name |
1-(4,4-difluoro-3-methyloxolan-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-6(3-10-2)4-11-5-7(6,8)9;/h10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHQLPZJVFSMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(F)F)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.